3-(2-Cyanopropan-2-yl)benzoic acid
Overview
Description
3-(2-Cyanopropan-2-yl)benzoic acid is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 2-cyanopropan-2-yl group at the third position. This compound is typically a white to off-white solid and is used in various chemical research and industrial applications .
Scientific Research Applications
3-(2-Cyanopropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active compounds.
Safety and Hazards
The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Cyanopropan-2-yl)benzoic acid involves the hydrolysis of methyl 3-(2-cyanopropan-2-yl)benzoate. The ester is treated with lithium hydroxide monohydrate (LiOH·H2O) in a mixture of tetrahydrofuran (THF), water, and methanol (MeOH) at room temperature for 18 hours. The reaction mixture is then concentrated under reduced pressure, and the resulting solution is acidified to pH 2 with concentrated hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar hydrolysis reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanopropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 3-(2-Cyanopropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The nitrile group can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the fourth position.
2-(2-Cyanopropan-2-yl)benzoic acid: Similar structure but with the nitrile group at the second position.
Uniqueness
3-(2-Cyanopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the nitrile group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCTXXVTZNQKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720406 | |
Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872091-00-4 | |
Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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